Molecular Weight Reduction vs. PLK1/Mps1 Clinical Candidate Chemotypes
The target compound (MW 287.34) is 44% lighter than GW843682X (MW 522.5), the most widely used benzimidazole thiophene PLK1/PLK3 inhibitor tool compound . It is also substantially smaller than the Mps1 clinical candidate BOS-172722 (MW ~525) and the tool compound CFI-402257 (MW ~540) . The lower MW places this compound within fragment-like chemical space (MW < 300) per the Rule of Three, whereas GW843682X exceeds typical lead-like MW thresholds [1]. This MW differential directly impacts solubility, permeability, and synthetic tractability for parallel library synthesis.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 287.34 g/mol |
| Comparator Or Baseline | GW843682X: 522.5 g/mol (PLK1/PLK3 inhibitor); BOS-172722: ~525 g/mol (Mps1 clinical candidate); CFI-402257: ~540 g/mol (Mps1 inhibitor) |
| Quantified Difference | ΔMW = −235 g/mol vs. GW843682X (44% reduction); ΔMW ≈ −238 to −253 g/mol vs. Mps1 clinical candidates |
| Conditions | Calculated from molecular formulas: Target C₁₄H₁₃N₃O₂S; GW843682X C₂₂H₁₈F₃N₃O₄S |
Why This Matters
A 44% lower molecular weight relative to GW843682X positions this compound as a fragment-like starting point for lead optimization, offering greater synthetic efficiency and potential for property-based diversification.
- [1] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-877. View Source
